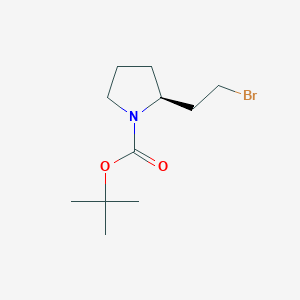

Tert-butyl (2S)-2-(2-bromoethyl)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC20362551

Molecular Formula: C11H20BrNO2

Molecular Weight: 278.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H20BrNO2 |

|---|---|

| Molecular Weight | 278.19 g/mol |

| IUPAC Name | tert-butyl (2S)-2-(2-bromoethyl)pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-8-4-5-9(13)6-7-12/h9H,4-8H2,1-3H3/t9-/m0/s1 |

| Standard InChI Key | LFHMZXBKEZZLAH-VIFPVBQESA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC[C@H]1CCBr |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1CCBr |

Introduction

Chemical Structure and Stereochemical Features

Tert-butyl (2S)-2-(2-bromoethyl)pyrrolidine-1-carboxylate (molecular formula: C₁₁H₂₀BrNO₂, molecular weight: 278.19 g/mol) features a five-membered pyrrolidine ring with a tert-butoxycarbonyl (Boc) group at the 1-position and a 2-bromoethyl substituent at the 2-position. The (2S) configuration introduces chirality, making enantioselective synthesis a key consideration for applications requiring stereochemical precision .

The Boc group enhances solubility in organic solvents and protects the amine functionality during subsequent reactions, while the bromoethyl side chain provides a reactive handle for nucleophilic substitutions or cross-coupling reactions. X-ray crystallography of analogous pyrrolidine derivatives reveals a puckered ring conformation, which influences steric interactions in synthetic applications .

Synthesis and Optimization Strategies

Key Synthetic Routes

The synthesis of tert-butyl (2S)-2-(2-bromoethyl)pyrrolidine-1-carboxylate typically proceeds via a multi-step sequence:

-

Pyrrolidine Functionalization: Starting from L-proline or a related chiral precursor, the Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

-

Side-Chain Elaboration: The 2-position is alkylated using 1,2-dibromoethane in the presence of a strong base (e.g., LDA or NaH) to install the bromoethyl group. Steric hindrance from the Boc group necessitates careful control of reaction temperature and stoichiometry to preserve stereochemical integrity .

A representative procedure from the literature involves:

-

Step 1: Protection of (S)-pyrrolidin-2-ylmethanol with Boc₂O.

-

Step 2: Bromination using PBr₃ or HBr/acetic acid to yield the bromoethyl derivative .

Table 1: Optimization Parameters for Alkylation

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | −78°C to 0°C | Minimizes racemization |

| Base | LDA | Enhances regioselectivity |

| Solvent | THF | Improves solubility |

| Reaction Time | 4–6 hours | Balances conversion vs. side reactions |

Challenges in Stereocontrol

Racemization at the 2-position remains a critical challenge. Studies indicate that using bulky bases (e.g., LiHMDS) and low temperatures (−78°C) suppress epimerization, achieving enantiomeric excess (ee) >98% . Catalytic asymmetric methods, though less common, have been explored using chiral ligands such as bisoxazolines .

Physicochemical Properties

Table 2: Physical and Spectral Data

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water (<0.1 mg/mL), necessitating organic media for most reactions .

Applications in Organic Synthesis

Intermediate in Medicinal Chemistry

The bromoethyl group facilitates diverse transformations:

-

Nucleophilic Substitution: Reacts with amines, thiols, or alkoxides to form C-N, C-S, or C-O bonds. For example, coupling with piperazine yields precursors to kinase inhibitors .

-

Cross-Coupling Reactions: Suzuki-Miyaura couplings with aryl boronic acids generate biaryl structures common in drug candidates .

Case Study: In a 2024 study, tert-butyl (2S)-2-(2-bromoethyl)pyrrolidine-1-carboxylate was used to synthesize a PARP inhibitor analogue, achieving a 72% yield in the key alkylation step .

Peptide Mimetics and Proline Derivatives

The pyrrolidine core mimics proline residues in peptides, enabling the design of conformationally restricted analogues. Boc deprotection (e.g., with TFA) reveals the secondary amine for further functionalization .

Storage recommendations include maintaining the compound at 2–8°C under inert gas (N₂ or Ar) to prevent bromine displacement or hydrolysis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume